molecular formula C19H24N2O2 B2897779 N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-02-5

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Katalognummer B2897779
CAS-Nummer: 862831-02-5
Molekulargewicht: 312.413
InChI-Schlüssel: MTKYHZMZOIRKOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit promising activity against a wide range of cancer types. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells.

Wirkmechanismus

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. It works by inhibiting two key enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the production of ATP, which leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells, as well as angiogenesis (the formation of new blood vessels that support tumor growth). This compound has also been shown to enhance the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It exhibits potent anticancer activity against a wide range of cancer types, and it has been shown to enhance the activity of other anticancer agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its activity against other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on normal cells.

Synthesemethoden

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dimethyl-3-indolylglyoxal with cycloheptylamine, followed by the reaction with ethyl chloroacetate to yield this compound. The final product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied in preclinical and clinical studies for its anticancer activity. It has been shown to exhibit potent antitumor activity against a wide range of cancer types, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. This compound has also been shown to enhance the activity of other anticancer agents, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

N-cycloheptyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-17(15-11-7-8-12-16(15)21(13)2)18(22)19(23)20-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYHZMZOIRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.